molecular formula C23H19FN2O4S B1224337 N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide

N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide

Cat. No. B1224337
M. Wt: 438.5 g/mol
InChI Key: FPELRVRVQZJDHZ-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-[[3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is an aromatic ketone.

Scientific Research Applications

Synthesis and Biological Activity

  • A study conducted by Zeng et al. (2016) focused on the synthesis of arylsulfonamide derivatives, including those with a structure similar to N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide. These derivatives showed significant bioactivity, particularly against Ralstonia solanacearum and Gibberella zeae, exceeding the efficacy of commercial bactericides and fungicides (Zeng et al., 2016).

Chemical Reactivity and Antitumor Activity

  • Fahim and Shalaby (2019) explored the chemical reactivity of similar benzenesulfonamide derivatives, leading to novel compounds with potent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Their research highlighted the potential of these compounds in cancer therapy (Fahim & Shalaby, 2019).

Antimicrobial and Anticancer Evaluation

  • Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives and evaluated them for antimicrobial and anticancer activities. These compounds showed notable efficacy, with some being more active than standard drugs against specific cell lines, indicating their potential in antimicrobial and anticancer treatments (Kumar et al., 2014).

Carbonic Anhydrase Inhibition

  • Gul et al. (2016) investigated compounds including 4-fluoro-N-(2-(4-oxo-2-(4-(trifluoromethoxy)phenyl)amino)quinazolin-3(4H)-yl)ethyl benzenesulfonamide, finding them effective as carbonic anhydrase I and II inhibitors. This suggests potential applications in treating conditions involving these enzymes (Gul et al., 2016).

Molecular Structure and Supramolecular Architecture

  • Research by Fernandes et al. (2011) on arylsulfonamide derivatives, including structures similar to the compound , provided insights into their molecular conformation and crystal assembly, which is crucial for understanding their interactions and potential therapeutic applications (Fernandes et al., 2011).

properties

Product Name

N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide

Molecular Formula

C23H19FN2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

InChI

InChI=1S/C23H19FN2O4S/c1-16(27)18-3-2-4-21(15-18)26-31(29,30)22-11-9-20(10-12-22)25-14-13-23(28)17-5-7-19(24)8-6-17/h2-15,25-26H,1H3/b14-13+

InChI Key

FPELRVRVQZJDHZ-BUHFOSPRSA-N

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)F

SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide
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N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide
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N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide
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N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide
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N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide
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N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide

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